molecular formula C9H9N5O B175534 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 103752-72-3

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No. B175534
M. Wt: 203.2 g/mol
InChI Key: LLMDNAOXHXCIOB-UHFFFAOYSA-N
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Description

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound . It is a part of the triazole family, which is known for its versatile biological activities . Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide can be inferred from its IUPAC name. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Attached to this ring are an amino group, a phenyl group, and a carboxamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide include a boiling point of 239°C . Its molecular weight is 204.19 . It is a solid powder at ambient temperature .

Scientific Research Applications

  • Pharmacological Potentials of Triazoles

    • Field : Pharmacology
    • Application Summary : Triazole compounds, including 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
  • Energetic Derivatives of Nitrogen-rich Compounds

    • Field : Material Science
    • Application Summary : The study presents the preparation of the novel nitrogen-rich compound 5- (5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole from commercially available chemicals in a five-step synthesis . The more energetic derivatives with azido and nitro groups, as well as a diazene bridge, were also successfully prepared .
    • Results or Outcomes : The energetic compounds were comprehensively characterized by various means, including vibrational (IR, Raman) and multinuclear (1H, 13C, 14N, 15N) NMR spectroscopy, mass spectrometry, and differential thermal analysis .
  • Xanthine Oxidase Inhibitory Activity

    • Field : Biochemistry
    • Application Summary : A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides, which are analogues of febuxostat, were synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity .
    • Results or Outcomes : Among these compounds, the carboxylic acid derivatives exhibited high potency in the submicromolar range .
  • Antiviral Agents

    • Field : Virology
    • Application Summary : Triazole derivatives, including those similar to “5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide”, have been studied for their potential as antiviral agents .
  • Organic Electronics and Organic Photovoltaics

    • Field : Material Science
    • Application Summary : Triazole compounds are important organic systems with excellent electronic properties, which have diagnostic potential in the fields of organic electronics and organic photovoltaics .
    • Results or Outcomes : The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer .
  • Anticancer Activity
    • Field : Oncology
    • Application Summary : Certain derivatives of 1,2,3-triazole compounds have been synthesized and evaluated for their anticancer activity . The majority of the tested compounds displayed growth inhibition on non-small cell lung cancer cell line HOP-92 and different cell lines of Leukemia .

Safety And Hazards

The safety information available indicates that 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-amino-2-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-8-7(9(11)15)12-14(13-8)6-4-2-1-3-5-6/h1-5H,(H2,10,13)(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMDNAOXHXCIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346031
Record name 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide

CAS RN

103752-72-3
Record name 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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